molecular formula C15H19NO4 B2898618 1-(4-Ethoxybenzoyl)piperidine-4-carboxylic acid CAS No. 1015570-14-5

1-(4-Ethoxybenzoyl)piperidine-4-carboxylic acid

Cat. No.: B2898618
CAS No.: 1015570-14-5
M. Wt: 277.32
InChI Key: ILUWGGAGLHAXCH-UHFFFAOYSA-N
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Description

1-(4-Ethoxybenzoyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . This compound is characterized by the presence of an ethoxybenzoyl group attached to a piperidine ring, which is further substituted with a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(4-Ethoxybenzoyl)piperidine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzoic acid and piperidine.

    Reaction Conditions: The reaction conditions often involve the use of coupling agents and catalysts to facilitate the formation of the desired product. For instance, the use of reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) can be employed to activate the carboxylic acid group for nucleophilic substitution by the piperidine ring.

    Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Ethoxybenzoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, and various catalysts.

Scientific Research Applications

1-(4-Ethoxybenzoyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Ethoxybenzoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: These interactions can modulate various biochemical pathways, resulting in specific biological effects.

Comparison with Similar Compounds

1-(4-Ethoxybenzoyl)piperidine-4-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-(4-ethoxybenzoyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-2-20-13-5-3-11(4-6-13)14(17)16-9-7-12(8-10-16)15(18)19/h3-6,12H,2,7-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUWGGAGLHAXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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